2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate

Übersicht

Beschreibung

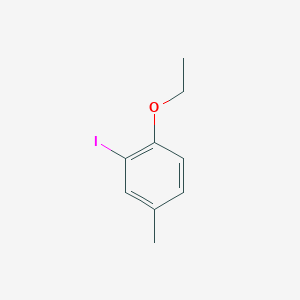

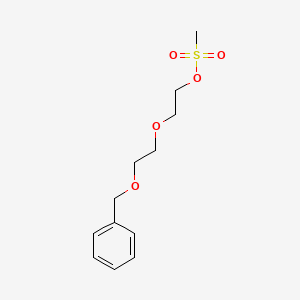

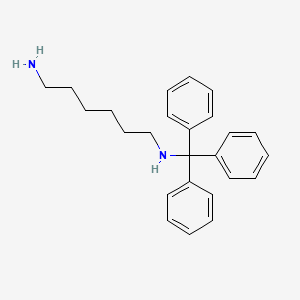

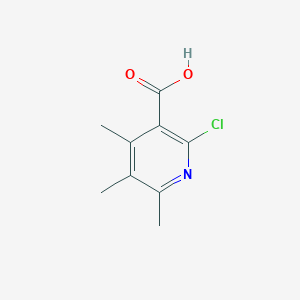

“2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate”, also known as Benzyl-PEG2-MS, is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The molecular formula is C12H18O5S and the molecular weight is 274.33 .

Synthesis Analysis

Benzyl-PEG2-MS can be used in the synthesis of a series of PROTACs . The exact synthesis process of “2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate” is not explicitly mentioned in the search results.Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-phenylmethoxyethoxy)ethyl methanesulfonate . The canonical SMILES representation is CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Multifunctional Poly(phosphoester)s

A novel cyclic phosphate monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), was developed to generate poly(phosphoester)s containing protected pendant hydroxyl groups by anionic ring-opening polymerization . This application allows adjustment of the chemical and physical properties of the poly(phosphoester)s and gives access to various side chain functionalities .

Biodegradable Polymers

The compound is used in the synthesis of biodegradable polymers. These polymers are of high interest in current literature, especially for biomedical applications .

Drug Delivery Systems

The compound can be used in the development of drug delivery systems. Poly(ethylene glycol) (PEG) is the gold standard for drug delivery systems and bioconjugation . The compound can be used to generate PEG-like polymers which may be applicable in modern biomedicine .

Polymer Therapeutics

The compound can be used in the preparation of polymer therapeutics. In materials science, polyvalency is of utmost importance to mimic biological systems and to design elaborate structures .

Polymeric Catalyst Supports

The compound can be used in the preparation of polymeric catalyst supports with high loading capacities .

Biomedical Applications

The compound can be used in various biomedical applications. For example, polyesters are the common synthetic answer if degradable materials are demanded .

Wirkmechanismus

Target of Action

It is known to be used as a reagent and intermediate in organic synthesis .

Mode of Action

The compound is often used as a protecting group in organic synthesis . A protecting group is a chemical group added to a molecule to prevent certain reactions from occurring during synthesis. Once the desired reactions have taken place, the protecting group can be removed to restore the original functionality .

Biochemical Pathways

As a protecting group, it can influence a wide range of biochemical pathways depending on the specific context of the synthesis .

Pharmacokinetics

As a reagent used in laboratory settings, it is typically handled under strict conditions to prevent exposure .

Result of Action

The molecular and cellular effects of 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate are largely dependent on the specific context of the synthesis in which it is used. As a protecting group, it can enable complex organic synthesis by preventing unwanted reactions .

Action Environment

The action, efficacy, and stability of 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate can be influenced by various environmental factors. For instance, it should be stored at 2-8°C in a sealed, dry environment . It should also be handled with appropriate protective equipment and kept away from fire sources and oxidizing agents .

Eigenschaften

IUPAC Name |

2-(2-phenylmethoxyethoxy)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITMDLGZONISDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)

![Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B3104811.png)

![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)